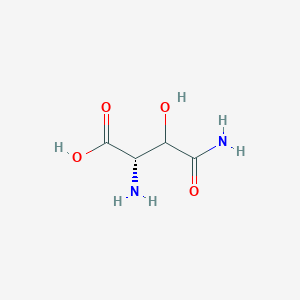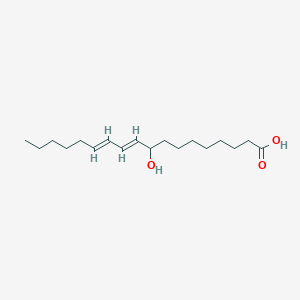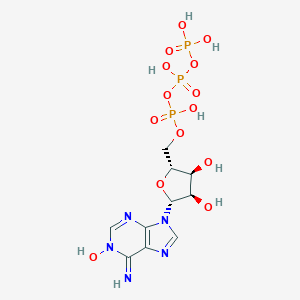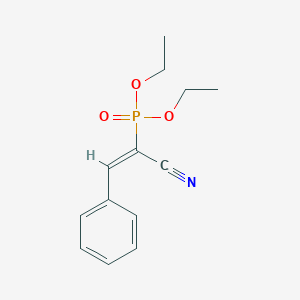![molecular formula C17H23N3O2 B232200 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, also known as MP-10, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the early 1990s and has been extensively studied for its potential applications in the field of medicinal chemistry. MP-10 is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction.
Mecanismo De Acción
The μ-opioid receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the μ-opioid receptor by 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals and the induction of analgesia. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone also activates the reward pathway in the brain, which can reduce the craving for opioids and prevent relapse.
Biochemical and Physiological Effects
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids and prevent relapse in animal models of drug addiction. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has a high affinity and selectivity for the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic and anti-addiction drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has several advantages for lab experiments, such as its high potency and selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. However, 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone also has a short half-life, which can limit its duration of action.
Direcciones Futuras
There are several future directions for research on 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, such as the development of new analogs with improved pharmacokinetic properties and the investigation of its potential applications in the treatment of other conditions, such as depression and anxiety. The use of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone in combination with other drugs, such as non-opioid analgesics and anti-inflammatory agents, is also an area of potential research. Additionally, the investigation of the molecular mechanisms underlying the analgesic and anti-addiction effects of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is an important area of future research.
Métodos De Síntesis
The synthesis of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves the reaction of 3-methylphenylpiperazine with ethyl 2-oxo-4-pyrrolidinecarboxylate in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which involves the formation of a piperazine-2,5-dione ring and subsequent cyclization to form the final product. The yield of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has also been shown to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of opioids and prevent relapse.
Propiedades
Fórmula molecular |
C17H23N3O2 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H23N3O2/c1-14-4-2-5-15(12-14)18-8-10-19(11-9-18)17(22)13-20-7-3-6-16(20)21/h2,4-5,12H,3,6-11,13H2,1H3 |
Clave InChI |
UDSRPMYVAFADBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)

![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)






![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)